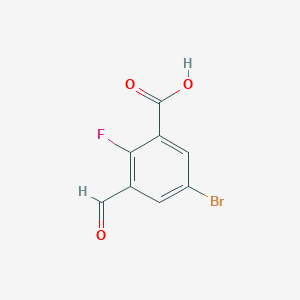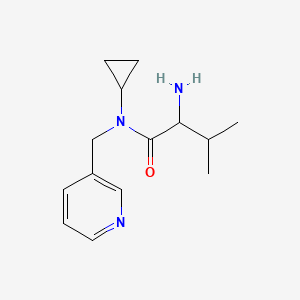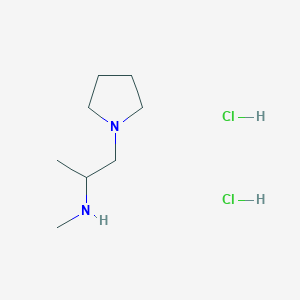![molecular formula C21H18N2O B14780748 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine is a chiral nitrogen ligand used in enantioselective synthesis. This compound is known for its unique structure, which includes a pyridine ring substituted with an oxazoline ring and a phenylmethyl group. It is primarily used in research and industrial applications due to its ability to facilitate asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is formed by the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Substitution on the Pyridine Ring: The oxazoline ring is then introduced to the pyridine ring through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Phenylmethyl Group: The phenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyridine ring is alkylated with a benzyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or oxazoline rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, Lewis acids (e.g., AlCl₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of fine chemicals and specialty materials, particularly in the production of chiral compounds.
Mechanism of Action
The mechanism of action of 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The oxazoline and pyridine rings provide a rigid framework that enhances the selectivity and efficiency of these reactions. The phenylmethyl group further stabilizes the complex and influences the reaction pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-5-(trifluoromethyl)pyridine
- 2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-3-methylpyridine
Comparison
Compared to similar compounds, 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure provides distinct steric and electronic properties, making it particularly effective in certain asymmetric synthesis reactions. The presence of the phenylmethyl group also enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H18N2O |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(6-benzylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H18N2O/c1-3-8-16(9-4-1)14-18-12-7-13-19(22-18)21-23-20(15-24-21)17-10-5-2-6-11-17/h1-13,20H,14-15H2 |
InChI Key |
DFZASHNXBUVXFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione;dihydrate](/img/structure/B14780682.png)




![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)

![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)

